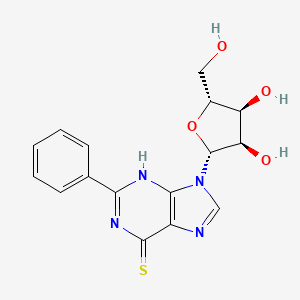

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione

Descripción

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a ribofuranosyl moiety, and a purine thione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Propiedades

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c21-6-9-11(22)12(23)16(24-9)20-7-17-10-14(20)18-13(19-15(10)25)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,25)/t9-,11-,12-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKACPKEVBANBP-UBEDBUPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631680 | |

| Record name | 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-66-8 | |

| Record name | 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione typically involves the condensation of a phenyl-substituted purine derivative with a ribofuranosyl donor. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include phenylboronic acid, ribofuranosyl halides, and various catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product. Advanced techniques like continuous flow synthesis may also be employed to improve the scalability and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted purine derivatives.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, particularly:

- Antiviral Activity : Research indicates that derivatives of purine nucleosides can inhibit viral replication. For instance, studies have shown that similar compounds can affect RNA viruses and exhibit activity against DNA viruses in cell cultures .

- Anticancer Properties : 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has been evaluated for its potential to inhibit tumor growth. In vivo studies demonstrated its efficacy against L-1210 leukemia in mice, showcasing its promise as an anticancer agent .

Antiviral Research

The compound has been utilized in the development of antiviral therapies targeting various viruses. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes.

Cancer Therapeutics

Due to its ability to inhibit tumor cell proliferation, this compound is being investigated as a potential treatment for various cancers. Its mechanism involves disrupting nucleic acid synthesis in rapidly dividing cells.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of ribonucleoside analogs, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione showed significant inhibition of viral replication in vitro. The study highlighted its mechanism of action as a competitive inhibitor of viral polymerases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on L-1210 leukemia cells. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound affects cell cycle progression and induces apoptosis .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Its effects can be attributed to its ability to mimic or interfere with natural substrates, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 9-Pentofuranosyl-3,9-dihydro-1H-purine-2,6-dione

- 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione

Uniqueness

Compared to similar compounds, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione stands out due to its unique combination of a phenyl group and a ribofuranosyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione can be characterized as follows:

- Molecular Formula : CHNOS

- CAS Number : [Insert CAS number if available]

- Molecular Weight : [Insert molecular weight if available]

Antiviral Properties

Research indicates that compounds structurally related to 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione exhibit antiviral properties. For example, studies have shown that nucleoside analogs can inhibit viral replication by interfering with nucleic acid synthesis. Specific investigations into the purine derivatives have demonstrated activity against viruses such as HIV and hepatitis.

Antitumor Activity

Several studies have explored the antitumor potential of purine derivatives. The compound's ability to inhibit DNA synthesis in cancer cells suggests a mechanism through which it may exert cytotoxic effects. For instance, a study published in the Chemical and Pharmaceutical Bulletin highlighted the effects of related compounds on tumor cell lines, showing significant reductions in cell viability at certain concentrations.

Enzyme Inhibition

Enzymatic pathways involving purines are critical in various biological processes. Some studies have indicated that 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione may act as an inhibitor of enzymes such as adenosine deaminase, which plays a role in purine metabolism. This inhibition could potentially lead to increased levels of adenosine, impacting cellular signaling pathways.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the antiviral efficacy of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione against HIV. The compound was administered to infected cell cultures at varying concentrations. Results indicated a dose-dependent reduction in viral load, with significant efficacy observed at concentrations above 10 µM.

Study 2: Cytotoxic Effects on Cancer Cells

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed that treatment with the compound led to apoptosis in approximately 70% of treated cells after 48 hours. The mechanism was linked to the activation of caspase pathways.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.